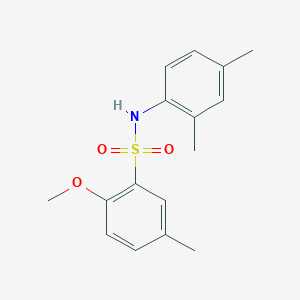
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is an organic compound characterized by its distinct structural features. This compound is part of the aromatic sulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)-N-methylformamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)formamide
Uniqueness
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-7-14(13(3)9-11)17-21(18,19)16-10-12(2)6-8-15(16)20-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZBYNIPUKOZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
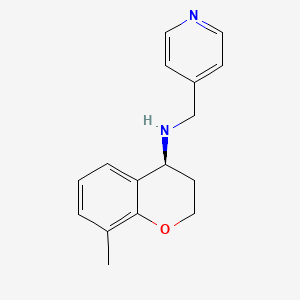
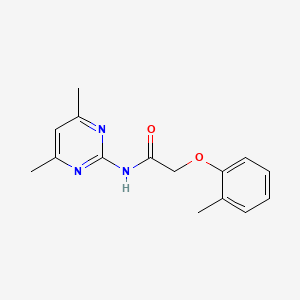
![[(3S)-oxolan-3-yl] 4-fluoro-3-methylbenzoate](/img/structure/B7651330.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B7651333.png)
![3-[[4-(2-fluorophenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-ylidene]amino]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B7651338.png)
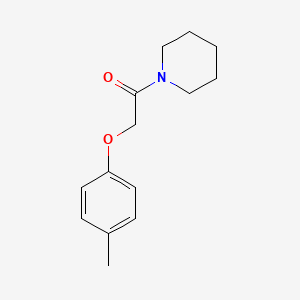
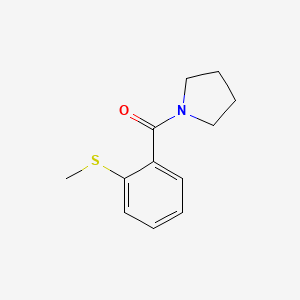
![N-[4-[(4-nitrophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7651379.png)
![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B7651383.png)
![(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[2-methyl-4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7651407.png)
![1-[(3S,4R)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7651413.png)
![N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B7651419.png)
![2-(2-methyl-1,3-dithiolan-2-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B7651430.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B7651434.png)
